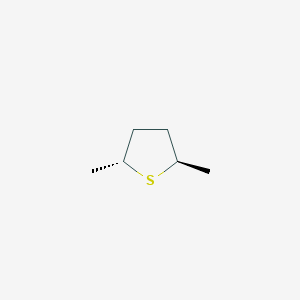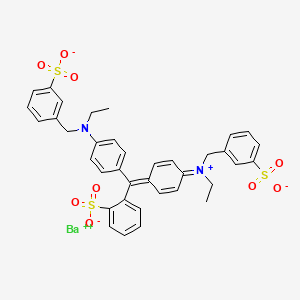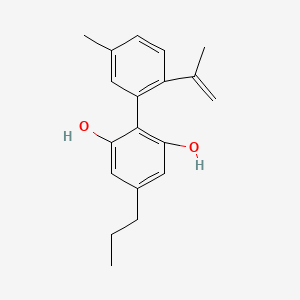
Cannabinodivarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is one of over 100 cannabinoids identified from the Cannabis plant that can modulate the physiological activity of cannabis . Unlike its more famous counterpart, cannabidiol, cannabinodivarin has a shorter side chain by two methyl groups. This compound has shown promising anticonvulsant activity in both animal and human models .
準備方法
Synthetic Routes and Reaction Conditions: Cannabinodivarin can be synthesized through various chemical processes. One common method involves the cyclization of olivetol with divarinolic acid, followed by decarboxylation . The reaction conditions typically require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound often involves the extraction from Cannabis sativa plants, particularly those strains that are rich in this cannabinoid. Advanced techniques such as supercritical CO2 extraction are employed to isolate and purify this compound from the plant material .
化学反応の分析
Types of Reactions: Cannabinodivarin undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into various oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds within the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of cannabidivarinic acid, while reduction can yield various hydrogenated derivatives .
科学的研究の応用
Cannabinodivarin has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the cannabinoid profile of different Cannabis strains.
作用機序
. It activates and then desensitizes TRPV1, TRPV2, and TRPA1 channels, which leads to a reduction in neuronal hyperexcitability. This mechanism is thought to contribute to its anticonvulsant activity . Additionally, cannabinodivarin inhibits the activity of diacylglycerol lipase-α, an enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol .
類似化合物との比較
Cannabinodivarin is often compared to other cannabinoids such as:
Cannabidiol (CBD): Both compounds have similar structures, but this compound has a shorter side chain.
Tetrahydrocannabivarin (THCV): This compound is another varin cannabinoid with a similar structure but different physiological effects.
Δ9-Tetrahydrocannabinolic acid (THCA): This is the acidic precursor to tetrahydrocannabinol (THC) and has shown some anti-inflammatory properties.
This compound’s uniqueness lies in its specific interaction with ion channels and its promising anticonvulsant properties, which are not as pronounced in other cannabinoids .
特性
CAS番号 |
41408-26-8 |
|---|---|
分子式 |
C19H22O2 |
分子量 |
282.4 g/mol |
IUPAC名 |
2-(5-methyl-2-prop-1-en-2-ylphenyl)-5-propylbenzene-1,3-diol |
InChI |
InChI=1S/C19H22O2/c1-5-6-14-10-17(20)19(18(21)11-14)16-9-13(4)7-8-15(16)12(2)3/h7-11,20-21H,2,5-6H2,1,3-4H3 |
InChIキー |
COURSARJQZMTEZ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C(C(=C1)O)C2=C(C=CC(=C2)C)C(=C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



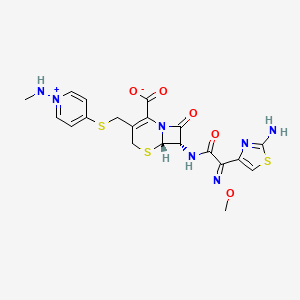

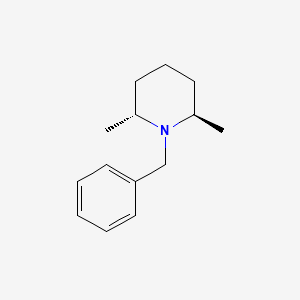
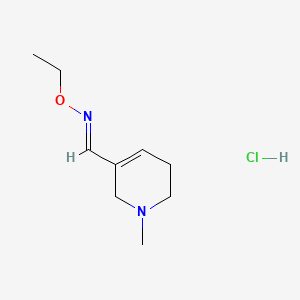
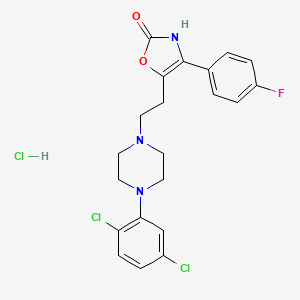
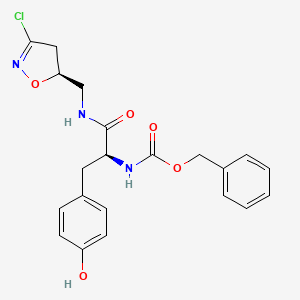

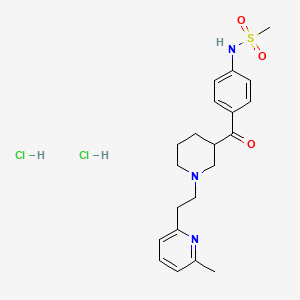
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)


